molecular formula C15H17O6P B12585499 (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-31-8

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate

Cat. No.: B12585499
CAS No.: 646041-31-8
M. Wt: 324.26 g/mol
InChI Key: NXSYADPHJGOHDB-UHFFFAOYSA-N
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Description

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate is an organic compound that combines a dimethoxyphosphoryl group with a naphthalen-1-yl-oxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of dimethoxyphosphoryl chloride with naphthalen-1-yl-oxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphates or phosphonates.

Scientific Research Applications

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation or dephosphorylation processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (Dimethoxyphosphoryl)methyl [(phenyl)oxy]acetate
  • (Dimethoxyphosphoryl)methyl [(benzyl)oxy]acetate
  • (Dimethoxyphosphoryl)methyl [(pyridyl)oxy]acetate

Uniqueness

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

646041-31-8

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

dimethoxyphosphorylmethyl 2-naphthalen-1-yloxyacetate

InChI

InChI=1S/C15H17O6P/c1-18-22(17,19-2)11-21-15(16)10-20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3

InChI Key

NXSYADPHJGOHDB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(COC(=O)COC1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

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